Cas no 2227786-01-6 ((2R)-5-(1,3-benzothiazol-2-yl)pentan-2-amine)

(2R)-5-(1,3-benzothiazol-2-yl)pentan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- (2R)-5-(1,3-benzothiazol-2-yl)pentan-2-amine
- 2227786-01-6
- EN300-1788388
-
- Inchi: 1S/C12H16N2S/c1-9(13)5-4-8-12-14-10-6-2-3-7-11(10)15-12/h2-3,6-7,9H,4-5,8,13H2,1H3/t9-/m1/s1
- InChI Key: JDQHMUGHQFBNMG-SECBINFHSA-N
- SMILES: S1C2C=CC=CC=2N=C1CCC[C@@H](C)N
Computed Properties
- Exact Mass: 220.10341969g/mol
- Monoisotopic Mass: 220.10341969g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 67.2Ų
(2R)-5-(1,3-benzothiazol-2-yl)pentan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1788388-0.05g |
(2R)-5-(1,3-benzothiazol-2-yl)pentan-2-amine |
2227786-01-6 | 0.05g |
$1657.0 | 2023-09-19 | ||
Enamine | EN300-1788388-10.0g |
(2R)-5-(1,3-benzothiazol-2-yl)pentan-2-amine |
2227786-01-6 | 10g |
$8480.0 | 2023-06-02 | ||
Enamine | EN300-1788388-0.1g |
(2R)-5-(1,3-benzothiazol-2-yl)pentan-2-amine |
2227786-01-6 | 0.1g |
$1735.0 | 2023-09-19 | ||
Enamine | EN300-1788388-5.0g |
(2R)-5-(1,3-benzothiazol-2-yl)pentan-2-amine |
2227786-01-6 | 5g |
$5719.0 | 2023-06-02 | ||
Enamine | EN300-1788388-10g |
(2R)-5-(1,3-benzothiazol-2-yl)pentan-2-amine |
2227786-01-6 | 10g |
$8480.0 | 2023-09-19 | ||
Enamine | EN300-1788388-0.25g |
(2R)-5-(1,3-benzothiazol-2-yl)pentan-2-amine |
2227786-01-6 | 0.25g |
$1814.0 | 2023-09-19 | ||
Enamine | EN300-1788388-0.5g |
(2R)-5-(1,3-benzothiazol-2-yl)pentan-2-amine |
2227786-01-6 | 0.5g |
$1893.0 | 2023-09-19 | ||
Enamine | EN300-1788388-2.5g |
(2R)-5-(1,3-benzothiazol-2-yl)pentan-2-amine |
2227786-01-6 | 2.5g |
$3865.0 | 2023-09-19 | ||
Enamine | EN300-1788388-1g |
(2R)-5-(1,3-benzothiazol-2-yl)pentan-2-amine |
2227786-01-6 | 1g |
$1971.0 | 2023-09-19 | ||
Enamine | EN300-1788388-1.0g |
(2R)-5-(1,3-benzothiazol-2-yl)pentan-2-amine |
2227786-01-6 | 1g |
$1971.0 | 2023-06-02 |
(2R)-5-(1,3-benzothiazol-2-yl)pentan-2-amine Related Literature
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
Additional information on (2R)-5-(1,3-benzothiazol-2-yl)pentan-2-amine
Research Briefing on (2R)-5-(1,3-benzothiazol-2-yl)pentan-2-amine (CAS: 2227786-01-6): Recent Advances and Applications in Chemical Biology and Medicine
The compound (2R)-5-(1,3-benzothiazol-2-yl)pentan-2-amine (CAS: 2227786-01-6) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This chiral amine derivative, featuring a benzothiazole moiety, has garnered significant attention due to its potential applications in drug discovery and therapeutic development. Recent studies have explored its pharmacological properties, synthetic pathways, and biological activities, positioning it as a versatile scaffold for further research.
One of the key areas of interest is the compound's interaction with central nervous system (CNS) targets. Preliminary in vitro studies suggest that (2R)-5-(1,3-benzothiazol-2-yl)pentan-2-amine exhibits moderate affinity for certain neurotransmitter receptors, including serotonin and dopamine receptors. This finding has sparked investigations into its potential as a lead compound for treating neurological disorders such as depression, Parkinson's disease, and schizophrenia. The stereospecificity of the (2R)-configuration appears to play a critical role in its biological activity, as evidenced by comparative studies with its enantiomeric counterpart.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of (2R)-5-(1,3-benzothiazol-2-yl)pentan-2-amine with high enantiomeric purity. Novel catalytic asymmetric synthesis methods have been developed, employing chiral auxiliaries or organocatalysts to achieve yields exceeding 90% enantiomeric excess (ee). These improvements in synthetic accessibility are expected to facilitate further pharmacological evaluation and structure-activity relationship (SAR) studies.
In the realm of drug delivery, researchers have explored the formulation of (2R)-5-(1,3-benzothiazol-2-yl)pentan-2-amine in various nanoparticle systems to enhance its bioavailability and target specificity. Early-stage pharmacokinetic studies in animal models have shown promising results, with improved blood-brain barrier penetration compared to similar compounds. These findings suggest potential for CNS-targeted therapies, though further optimization is required to address metabolic stability concerns.
The benzothiazole moiety of (2R)-5-(1,3-benzothiazol-2-yl)pentan-2-amine has also attracted attention for its fluorescent properties. Recent applications in chemical biology include its use as a molecular probe for studying protein-ligand interactions. The compound's intrinsic fluorescence allows for real-time monitoring of binding events, providing valuable insights into molecular recognition processes relevant to drug design.
Looking forward, several research groups have initiated collaborative efforts to explore the broader therapeutic potential of (2R)-5-(1,3-benzothiazol-2-yl)pentan-2-amine derivatives. Current investigations include screening against various disease targets, structural modifications to enhance potency and selectivity, and comprehensive toxicological profiling. The compound's unique structural features and demonstrated biological activities position it as a compelling subject for continued research in chemical biology and medicinal chemistry.
2227786-01-6 ((2R)-5-(1,3-benzothiazol-2-yl)pentan-2-amine) Related Products
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)




